N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide
Description
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole ring, a methylsulfonyl group, and a piperidinylcarbonyl group, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C22H25N3O6S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-[2-(piperidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C22H25N3O6S/c1-32(28,29)25(16-9-10-19-20(13-16)31-15-30-19)14-21(26)23-18-8-4-3-7-17(18)22(27)24-11-5-2-6-12-24/h3-4,7-10,13H,2,5-6,11-12,14-15H2,1H3,(H,23,26) |
InChI Key |
UZCWTZNUEUMWGN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)N2CCCCC2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzodioxole ring, followed by the introduction of the methylsulfonyl group and the piperidinylcarbonyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzodioxole ring and other functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone
- 4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid
Uniqueness
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
